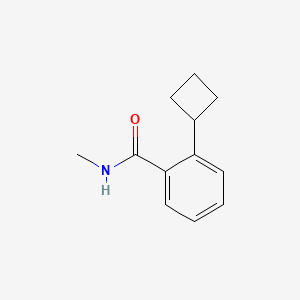

2-cyclobutyl-N-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a significant class of organic compounds that are extensively studied in modern chemical and pharmaceutical research. These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile scaffolds for the development of a wide array of biologically active molecules. Their prevalence in medicinal chemistry is due to their ability to form stable and predictable interactions with biological targets, such as enzymes and receptors. The effects of substituting the benzamide core with various aliphatic, aromatic, or heteroaromatic systems can lead to a diverse range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Significance of N-methylbenzamide Scaffolds in Molecular Design

The N-methylbenzamide scaffold is a recurring motif in the design of pharmacologically active compounds. The presence of the N-methyl group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These factors are critical in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. In drug discovery, the N-methylbenzamide moiety has been incorporated into molecules targeting a variety of biological pathways. For instance, N-methylbenzamide derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), which is a target for the treatment of central nervous system disorders.

Rationale for Investigating 2-cyclobutyl-N-methylbenzamide: Research Gaps and Objectives

The investigation into this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex and potentially therapeutic compounds. While dedicated research focusing solely on the biological activity of this compound is limited, its structural features—specifically the 2-cyclobutyl and N-methyl substitutions—suggest that it could serve as a valuable building block in medicinal chemistry.

A significant research gap exists in the form of a comprehensive biological evaluation of this compound itself. The primary research objective concerning this compound appears to be its efficient synthesis and its utilization in the preparation of more elaborate molecules. For example, derivatives such as 4-(1-cyano-1-cyclobutylamino)-2-fluoro-N-methylbenzamide have been synthesized as intermediates for potential anti-androgen therapies. google.com This highlights the role of the this compound core in constructing molecules with specific therapeutic aims.

Overview of Key Research Areas in this compound Studies

The primary area of research involving this compound is its application as a synthetic intermediate. Patents reveal its use in the creation of more complex heterocyclic compounds, such as modulators of lipid synthesis and p38 kinase inhibitors. google.compatsnap.com This underscores its importance as a foundational molecular fragment in the development of new chemical entities.

While direct studies on the biological effects of this compound are not widely published, the research on its derivatives provides an indirect overview of its potential areas of impact. These areas primarily fall within the domain of medicinal chemistry, with a focus on developing treatments for a range of conditions, including cancer and inflammatory diseases.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in research.

| Property | Value | Source |

| Molecular Formula | C12H15NO | PubChem |

| Molecular Weight | 189.25 g/mol | PubChem |

| CAS Number | 335602-97-6 | PubChem |

| logP (Octanol/Water Partition Coefficient) | 2.311 | Cheméo |

| Boiling Point (Predicted) | 577.96 K | Cheméo |

| Melting Point (Predicted) | 348.24 K | Cheméo |

This table is based on data available from PubChem and Cheméo and includes predicted values.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be inferred from established methods for preparing substituted benzamides. A general approach involves the acylation of N-methylcyclobutylamine with 2-cyclobutylbenzoyl chloride. The synthesis of related compounds, such as 5-amino-N-cyclobutyl-2-methylbenzamide, follows principles that could be adapted for this purpose, typically involving steps like nitration, reduction, and amidation. Another relevant synthetic precursor is N-cyclobutyl-N-methylcarbamoyl chloride, which can be synthesized via the phosgenation of N-cyclobutyl-N-methylamine. vulcanchem.com

Spectroscopic Data

1H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring, a signal for the N-methyl group, and multiplets for the protons of the cyclobutyl ring.

13C NMR: The spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the N-methyl carbon, and the carbons of the cyclobutyl ring.

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its molecular weight (189.25). Fragmentation patterns would likely involve the loss of the cyclobutyl or methyl groups.

Infrared (IR) Spectroscopy: Key absorption bands would be anticipated for the C=O stretching of the amide group (typically around 1630-1680 cm-1) and C-H stretching vibrations of the aromatic and aliphatic components.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-cyclobutyl-N-methylbenzamide |

InChI |

InChI=1S/C12H15NO/c1-13-12(14)11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,13,14) |

InChI Key |

KAEHJAZSCTZTOX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutyl N Methylbenzamide

Precursor Identification and Design Strategy for 2-cyclobutyl-N-methylbenzamide Synthesis

The logical and most direct synthetic design for this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. The primary precursors are therefore identified as a 2-cyclobutylbenzoic acid moiety and a methylamine (B109427) moiety.

Key Precursors:

Methylamine (CH₃NH₂): As a readily available and simple primary amine, methylamine serves as the nitrogen and methyl source for the N-methylamide functionality. It can be used in various forms, including as a gas, in an aqueous or alcoholic solution, or as its hydrochloride salt.

Classical Organic Synthesis Routes to this compound

Traditional methods for amide bond formation are well-established and reliable, typically involving the activation of the carboxylic acid.

Direct Amidation Approaches for this compound

Direct amidation involves the reaction of a carboxylic acid with an amine, often with the removal of water to drive the reaction to completion. While conceptually simple, this method typically requires high temperatures, which can be a limitation for more complex molecules.

A more common approach in a laboratory setting is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For the synthesis of this compound, this would involve a two-step process:

Formation of 2-cyclobutylbenzoyl chloride: 2-cyclobutylbenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-cyclobutylbenzoyl chloride.

Reaction with methylamine: The resulting acyl chloride is then treated with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond chemguide.co.uk. An excess of methylamine or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct.

Illustrative Reaction Scheme:

While specific conditions for this reaction with 2-cyclobutylbenzoic acid are not detailed in the available literature, this method is a standard and robust procedure for the synthesis of N-substituted benzamides.

Coupling Reactions in this compound Formation

To avoid the often harsh conditions of acyl chloride formation, a wide variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

For the synthesis of this compound, this would involve mixing 2-cyclobutylbenzoic acid and methylamine in the presence of a coupling reagent and a base. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve yields.

Table of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Byproduct | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Byproduct is poorly soluble in many organic solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Effective but produces a carcinogenic byproduct. |

Catalytic Syntheses of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions.

Transition Metal-Catalyzed Pathways for this compound

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been developed for the synthesis of amides from various starting materials. While direct catalytic amidation of carboxylic acids is an area of ongoing research, a common transition-metal-catalyzed approach for aryl amides involves the coupling of an aryl halide with an amine and a carbon monoxide source (carbonylative amination) or the direct coupling of an aryl halide with an N-substituted formamide.

For instance, a nickel-catalyzed approach for the synthesis of N-methylbenzamide has been reported, involving the reaction of an aryl bromide (bromobenzene) with N-methylformamide in the presence of a nickel acetate catalyst and a phosphite ligand chemicalbook.com. A similar strategy could potentially be applied to the synthesis of this compound starting from 2-cyclobutylbromobenzene.

Illustrative Nickel-Catalyzed Amidation

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|

Organocatalytic Strategies in this compound Production

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amide synthesis. Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines.

The proposed mechanism for boronic acid catalysis involves the formation of an acyloxyboron intermediate from the carboxylic acid and the catalyst. This intermediate is more electrophilic than the free carboxylic acid and is thus more readily attacked by the amine. The reaction is typically carried out at elevated temperatures with the removal of water, often using a Dean-Stark apparatus. While specific applications to 2-cyclobutylbenzoic acid are not documented, this method has shown broad applicability for a range of carboxylic acids and amines.

More recently, other organocatalytic systems, such as those based on selenium compounds, have been shown to facilitate amide bond formation under mild, light-irradiated conditions. These methods are highly efficient and exhibit excellent functional group tolerance. The application of such a system to the synthesis of this compound would involve reacting 2-cyclobutylbenzoic acid and methylamine in the presence of the organocatalyst under light irradiation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-cyclobutylbenzoic acid |

| Methylamine |

| Thionyl chloride |

| Oxalyl chloride |

| 2-cyclobutylbenzoyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Nickel(II) acetate |

| N-methylformamide |

Biocatalytic Transformations Towards this compound

Biocatalytic transformations utilize enzymes, either in isolated form or within whole cells, to catalyze chemical reactions. This approach is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions (typically ambient temperature and pressure in aqueous media), and reduced environmental impact. For the synthesis of this compound, enzymes such as lipases or amidases could be employed for the final amide bond formation step.

A potential biocatalytic route involves the amidation of 2-cyclobutylbenzoic acid or its ester derivative with methylamine. Lipases, which are readily available and robust enzymes, can catalyze this reaction, often with high chemoselectivity and enantioselectivity, if applicable. The reaction proceeds under gentle conditions, avoiding the need for harsh coupling agents or high temperatures that can lead to side reactions and impurities.

Research Findings: While specific studies on the biocatalytic synthesis of this compound are not prevalent in publicly accessible literature, the principle has been widely demonstrated for other N-alkyl benzamides. The choice of enzyme, solvent system (often a biphasic or non-aqueous medium to shift the equilibrium towards synthesis), and reaction conditions are critical for achieving high conversion and yield. Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and facilitate reuse, further improving the process's sustainability.

Table 1: Hypothetical Biocatalytic Synthesis of this compound

| Enzyme Catalyst | Substrate | Co-substrate | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Immobilized Lipase (B570770) A | 2-cyclobutylbenzoic acid | Methylamine | Toluene | 40 | 48 | 85 |

| Lipase B (free) | Methyl 2-cyclobutylbenzoate | Methylamine | Heptane | 50 | 36 | 92 |

| Amidase C | 2-cyclobutylbenzonitrile | Water | Phosphate Buffer | 35 | 24 | 78 |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has seen the advent of technologies that accelerate reaction rates, improve yields, and allow for safer and more scalable processes. Microwave-assisted synthesis, flow chemistry, and photochemistry represent three such advanced techniques.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. researchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netsemanticscholar.orgnih.gov

For the synthesis of this compound, a key application of microwave heating would be the amidation of 2-cyclobutylbenzoic acid with methylamine. This reaction, which can be sluggish under conventional heating, could be completed in minutes instead of hours. The efficiency of microwave heating can also enable reactions with less reactive derivatives or reduce the amount of catalyst needed. nih.gov

Research Findings: Microwave irradiation has been successfully applied to a vast range of amide bond formations. ijpcbs.com The key benefits observed are significant rate enhancements and the ability to drive difficult reactions to completion. nih.gov In a potential synthesis of this compound, microwave heating could be applied to a mixture of 2-cyclobutylbenzoic acid and methylamine in a suitable high-boiling solvent or even under solvent-free conditions, aligning with green chemistry principles.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 2-cyclobutylbenzoic acid, Methylamine | Toluene | 110 | 12 h | 75 |

| Microwave Irradiation | 2-cyclobutylbenzoic acid, Methylamine | Toluene | 150 | 15 min | 94 |

| Microwave Irradiation | 2-cyclobutylbenzoic acid, Methylamine | None | 120 | 20 min | 88 |

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, such as a tube or a microfluidic chip, rather than in a traditional batch flask. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. noelresearchgroup.comflinders.edu.au For multi-step syntheses, different reactors can be connected in sequence, allowing for a "telescoped" process without the need to isolate intermediates. flinders.edu.auuva.nl

A flow process for this compound could be designed as a two-step sequence. In the first reactor, a precursor such as 2-cyclobutylbenzoyl chloride could be synthesized. This reactive intermediate would then be immediately mixed with a stream of methylamine solution in a second reactor to form the final product. This approach is particularly advantageous for handling hazardous intermediates, as they are generated and consumed in small quantities within the confined, controlled environment of the reactor. noelresearchgroup.comuva.nl

Research Findings: Flow chemistry has been adopted for the production of numerous active pharmaceutical ingredients and fine chemicals. flinders.edu.au Its benefits include rapid heat exchange, precise control of residence time, and the ability to safely perform highly exothermic or high-pressure reactions. noelresearchgroup.com This allows for the exploration of novel reaction conditions that are inaccessible in batch processing, potentially leading to higher yields and selectivities. nih.gov

Table 3: Illustrative Two-Step Flow Synthesis Parameters

| Parameter | Reactor 1 (Acid Chloride Formation) | Reactor 2 (Amidation) |

| Reagent A | 2-cyclobutylbenzoic acid | Output from Reactor 1 |

| Reagent B | Thionyl Chloride | Methylamine in THF |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Reactor Volume | 2.0 mL | 5.0 mL |

| Residence Time | 4.0 min | 5.0 min |

| Temperature | 60 °C | 25 °C |

| Overall Yield | \multicolumn{2}{c | }{91%} |

Photochemical synthesis uses light energy to initiate chemical reactions by promoting molecules to electronically excited states. acs.org This can enable unique transformations that are not possible through thermal methods. One of the most well-known photochemical reactions is the [2+2] cycloaddition, which can be used to form cyclobutane (B1203170) rings.

A potential photochemical route to a precursor for this compound could involve the [2+2] cycloaddition of ethylene to a suitable benzene (B151609) derivative under irradiation. While direct cycloaddition to the benzamide (B126) itself is complex, a multi-step strategy could be envisioned where a precursor molecule undergoes a photochemical cyclization to install the cyclobutyl ring, followed by subsequent functional group manipulations to yield the target compound.

Research Findings: Photochemical reactions are a powerful tool in organic synthesis for constructing complex molecular architectures. beilstein-journals.orgrsc.org The success of a photochemical reaction depends on factors such as the wavelength of light, the presence of a photosensitizer to facilitate energy transfer, and the choice of solvent. Dual catalysis strategies combining photoredox catalysis with other forms of catalysis have further expanded the scope of these reactions. acs.org

Table 4: Hypothetical Photochemical [2+2] Cycloaddition Conditions

| Substrate | Reagent | Sensitizer | Solvent | Wavelength (nm) | Time (h) | Product Yield (%) |

| N-methyl-2-vinylbenzamide | Ethylene | Acetophenone | Acetonitrile (B52724) | 350 | 12 | 65 |

| 2-Bromostyrene | Ethylene | Benzophenone | Dichloromethane (B109758) | 350 | 8 | 72 |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-synthesis.com Key principles include maximizing atom economy, using renewable feedstocks, employing catalysts instead of stoichiometric reagents, and designing for energy efficiency. organic-synthesis.comwalisongo.ac.id

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edu An ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. Optimizing atom economy is a fundamental goal of green chemistry, as it directly relates to minimizing waste.

For the synthesis of this compound, different routes will have different atom economies. For example, the direct amidation of 2-cyclobutylbenzoic acid with methylamine produces only water as a byproduct and has a high theoretical atom economy. In contrast, a route proceeding via an acid chloride intermediate involves the use of a chlorinating agent (e.g., thionyl chloride) and generates additional byproducts, leading to a lower atom economy.

Yield optimization is also critical. Advanced techniques like flow chemistry can improve yields by providing precise control over reaction conditions, thus minimizing the formation of side products. flinders.edu.au Biocatalytic methods, with their high selectivity, also contribute to higher effective yields by reducing the need for extensive purification.

Table 5: Atom Economy Comparison for Different Synthetic Routes

| Route | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1 | Direct Amidation | 2-cyclobutylbenzoic acid + Methylamine | This compound | Water | 91.3% |

| 2 | Acid Chloride Route | 2-cyclobutylbenzoyl chloride + Methylamine | This compound | Hydrochloric Acid | 83.2% |

Solvent Selection and Waste Minimization in this compound Processes

The synthesis of this compound, like many amide bond formations, traditionally involves the use of solvents that are now considered problematic due to environmental and health concerns. researchgate.netrsc.org Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) have been widely used due to their excellent dissolving properties and ability to facilitate reactions. researchgate.netrsc.org However, there is a significant push in the chemical and pharmaceutical industries to replace these hazardous solvents with greener alternatives. researchgate.netrsc.orgbohrium.com

The primary route to this compound would likely involve the coupling of 2-cyclobutylbenzoic acid with methylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine. The choice of solvent is critical in this process as it can influence reaction rates, yields, and the ease of product isolation.

Green Solvent Alternatives

Research into sustainable chemistry has identified several greener solvents that can be employed in amide synthesis. bohrium.comnih.gov These alternatives are often derived from biomass or are less toxic and more biodegradable than their traditional counterparts. bohrium.com For the synthesis of this compound, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate could be considered. bohrium.comnih.gov Enzymatic methods in green solvents like CPME have also shown great promise for amide bond formation, offering high yields and simplified purification. nih.gov In some cases, solvent-free conditions, potentially using microwave assistance or mechanochemistry (ball-milling), could be an even more environmentally friendly approach, minimizing waste to the greatest extent. researchgate.netrsc.org

The selection of a suitable solvent is a balance between reaction efficiency, environmental impact, and cost. The following table outlines a comparison of traditional and green solvents for the synthesis of this compound.

Interactive Data Table: Comparison of Solvents for the Synthesis of this compound

| Solvent | Type | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Excellent solubility for many reagents, volatile (easy to remove). | Carcinogen, environmental pollutant. researchgate.net |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | High boiling point, good solvent for a wide range of compounds. | Reprotoxic, difficult to remove, high environmental impact. researchgate.netrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources, lower toxicity than THF, forms an azeotrope with water. bohrium.com | Can form peroxides. |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low peroxide formation, hydrophobic (easy separation from water). nih.gov | Higher cost compared to some traditional solvents. |

| Water | Aqueous | Non-toxic, non-flammable, inexpensive. acs.orgnsf.govnovartis.com | Poor solubility for many organic reagents, potential for hydrolysis of activated species. researchgate.net |

| None (Solvent-free) | - | Minimal waste, high atom economy. researchgate.netrsc.org | May require specialized equipment (e.g., microwave reactor, ball mill), potential for localized overheating. |

Waste Minimization Strategies

Waste minimization in the synthesis of this compound goes beyond solvent selection. The principles of green chemistry advocate for methods that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Key strategies include:

Catalytic Methods: The use of catalytic amounts of activating agents instead of stoichiometric coupling reagents can significantly reduce waste. sigmaaldrich.comcatalyticamidation.info Boronic acid catalysts, for example, have been shown to be effective in direct amidation reactions. sigmaaldrich.com

Atom Economy: Choosing reaction pathways that have a high atom economy is crucial. Direct amidation of a carboxylic acid and an amine, where the only byproduct is water, is an ideal scenario. catalyticamidation.info

Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and less byproduct formation compared to batch processes. They can also minimize the volume of solvent required.

Recycling: Where possible, recycling of solvents and catalysts can significantly reduce the environmental footprint of the synthesis.

By carefully selecting solvents and implementing waste minimization strategies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Stereoselective Synthesis of this compound Analogs

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring can create one or more stereocenters, leading to chiral analogs. The synthesis of single enantiomers of these analogs is of significant interest in medicinal chemistry, as different stereoisomers can have vastly different biological activities. The development of stereoselective synthetic methods is therefore crucial for accessing these potentially valuable compounds. chemistryviews.orgrsc.org

The asymmetric synthesis of chiral cyclobutane derivatives can be challenging due to the strained nature of the four-membered ring. rsc.org However, several powerful strategies have been developed, including:

Asymmetric [2+2] Cycloadditions: This is a direct method for constructing the cyclobutane ring with control over the stereochemistry. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloadditions have emerged as a promising approach. chemistryviews.org

Functionalization of Prochiral Cyclobutanes: Starting with a prochiral cyclobutane, such as a cyclobutanone or a cyclobutene, and introducing chirality through an asymmetric reaction is another common strategy. rsc.org

Ring Contraction or Expansion Reactions: Stereoselective ring contractions of larger rings (e.g., cyclopentanes or pyrrolidines) or ring expansions of smaller rings (e.g., cyclopropanes) can also lead to enantioenriched cyclobutanes. rsc.orgntu.ac.uk

For the synthesis of chiral analogs of this compound, one could envision starting with a chiral, substituted cyclobutene and using it in a reaction that forms the bond to the benzene ring, or starting with a chiral cyclobutane-containing building block that is then elaborated to the final product. A rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclobutene-1-carboxylate could be a viable route to introduce the substituted benzene ring stereoselectively. rsc.org

The following table presents some hypothetical chiral analogs of this compound and potential stereoselective synthetic strategies.

Interactive Data Table: Potential Chiral Analogs and Synthetic Strategies

| Chiral Analog | Potential Stereoselective Synthetic Strategy | Key Features |

|---|---|---|

| (1R,2S)-2-(2-(methylcarbamoyl)phenyl)cyclobutane-1-carboxylic acid | Asymmetric functionalization of a prochiral cyclobutene followed by further modifications. | Introduction of two stereocenters on the cyclobutane ring. |

| (R)-2-(1-methylcyclobutyl)-N-methylbenzamide | Asymmetric alkylation of a 2-halobenzamide derivative with a chiral cyclobutyl electrophile. | A single stereocenter at the point of attachment to the benzene ring. |

| (1S,2R)-2-hydroxy-3-(2-(methylcarbamoyl)phenyl)cyclobutane-1-carbonitrile | Enantioselective [2+2] cycloaddition followed by functional group transformations. | Multiple stereocenters and functional groups for further diversification. |

The successful implementation of these strategies would require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, to achieve high levels of diastereo- and enantioselectivity.

Process Optimization and Scale-Up Considerations for this compound

The transition from a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful consideration of numerous factors to ensure efficiency, safety, cost-effectiveness, and regulatory compliance. gd3services.comevotec.compharmafeatures.com This is a critical aspect of developing active pharmaceutical ingredients (APIs). gd3services.comevotec.comarborpharmchem.com

Process Optimization

The goal of process optimization is to identify the ideal reaction conditions that provide the highest yield and purity of the final product in the shortest amount of time, with the lowest cost and environmental impact. gd3services.comarborpharmchem.com For the synthesis of this compound via the amidation of 2-cyclobutylbenzoic acid, key parameters to optimize include:

Reagent Stoichiometry: Determining the optimal ratio of 2-cyclobutylbenzoic acid, methylamine, and the coupling agent or catalyst is crucial. Using a slight excess of one reagent may drive the reaction to completion, but a large excess can lead to waste and purification challenges.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. Optimization involves finding the "sweet spot" that maximizes product formation while minimizing side reactions.

Concentration: The concentration of the reactants in the solvent can affect reaction rates and, in some cases, the position of chemical equilibria.

Catalyst Loading: In catalytic processes, minimizing the amount of catalyst used is important for reducing costs and minimizing potential contamination of the final product.

The following table summarizes the key process parameters and their optimization goals.

Interactive Data Table: Process Parameters and Optimization Goals

| Parameter | Goal of Optimization | Potential Impact of Non-optimal Conditions |

|---|---|---|

| Reagent Stoichiometry | Maximize conversion of the limiting reagent, minimize waste. | Incomplete reaction, waste of excess reagents, difficult purification. |

| Temperature | Achieve a reasonable reaction rate without significant byproduct formation. | Slow reaction at low temperatures, impurity formation at high temperatures. |

| Reaction Time | Minimize batch time to maximize throughput. | Incomplete reaction if too short, potential for degradation or side reactions if too long. |

| Concentration | Maximize reactor throughput, ensure efficient mixing. | Slow reaction rates at low concentrations, potential for solubility issues or poor mixing at high concentrations. |

| Catalyst Loading | Minimize cost and product contamination. | Incomplete or slow reaction with too little catalyst, unnecessary cost and potential for difficult removal with too much. |

Scale-Up Considerations

Scaling up a chemical process from the laboratory to a manufacturing plant introduces new challenges that must be addressed:

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can generate a significant amount of heat in large reactors, requiring efficient cooling systems to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants in a large reactor can be more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in reduced yields and increased impurities.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the large-scale handling of raw materials, intermediates, and products. This includes considering the flammability and toxicity of all substances involved.

Equipment Selection: The choice of reactor and other processing equipment must be suitable for the scale of the operation and the specific chemistry being performed.

Regulatory Compliance: For pharmaceutical applications, the manufacturing process must be validated to ensure that it consistently produces a product of the required quality, and all procedures must be documented in accordance with Good Manufacturing Practices (GMP).

Supply Chain: The availability and cost of raw materials at the required scale must be secured. evotec.com

By systematically addressing these optimization and scale-up considerations, a robust, safe, and efficient process for the large-scale production of this compound can be developed.

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclobutyl N Methylbenzamide

Spectroscopic Characterization of 2-cyclobutyl-N-methylbenzamide

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's framework and functional groups.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures, including 2-substituted benzamides and cyclobutyl-containing compounds. nih.govresearchgate.netrsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, and N-methyl protons. The ortho-substitution on the benzoyl ring will result in a complex multiplet pattern for the aromatic protons. Due to restricted rotation around the amide C-N bond, some signals, particularly the N-methyl and adjacent cyclobutyl protons, may appear broadened or as two distinct sets of signals representing different conformers (cis/trans isomers relative to the carbonyl group). acs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C3-H to C6-H) | 7.20 - 7.50 | Multiplet (m) | 4H |

| Cyclobutyl (CH attached to ring) | 3.50 - 3.80 | Multiplet (m) | 1H |

| N-Methyl (N-CH₃) | 2.90 / 3.10 | Singlet (s), possibly two | 3H |

| Cyclobutyl (CH₂) | 1.80 - 2.40 | Multiplet (m) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The number of signals will depend on the molecule's symmetry. Given the free rotation of the cyclobutyl group and potential for cis/trans amide conformers, a full complement of 12 distinct signals is possible. masterorganicchemistry.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-1, C-2) | 135 - 142 |

| Aromatic (C-3 to C-6) | 125 - 132 |

| Cyclobutyl (CH attached to ring) | 40 - 45 |

| N-Methyl (N-CH₃) | 26 - 35 (may show two signals) |

| Cyclobutyl (CH₂) | 25 - 30 |

| Cyclobutyl (CH₂) | 18 - 22 |

2D NMR Spectroscopy: Two-dimensional NMR techniques would be crucial for confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy): Would show correlations between geminal and vicinal protons, confirming the spin systems within the cyclobutyl ring and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, from the N-methyl protons to the carbonyl carbon and from the cyclobutyl CH proton to the aromatic C-2 carbon, definitively establishing the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the preferred conformation around the amide bond by showing correlations between the N-methyl protons and either the aromatic or cyclobutyl protons. acs.org

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. The exact position of this band is sensitive to the molecular environment and hydrogen bonding. masterorganicchemistry.com Other key absorptions include C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the benzene (B151609) ring. Unlike secondary amides with an N-H bond, there will be no N-H stretching vibration in the 3200-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It is an effective tool for studying the skeletal vibrations of the phenyl and cyclobutyl rings. Furthermore, Raman spectroscopy is highly sensitive to the crystalline form of a compound, making it invaluable for studying polymorphism. acs.orgacs.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | IR | 1630 - 1670 | Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1580 - 1620 | Medium-Strong |

| C-N Stretch (Amide III) | IR | 1250 - 1350 | Medium |

| Ring Puckering (Cyclobutyl) | Raman | 200 - 250 | Medium |

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule upon ionization. The molecular formula C₁₂H₁₅NO gives a molecular weight of 189.25 g/mol . nih.govchemeo.com The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 189.

The fragmentation pattern will be characteristic of an N-substituted benzamide (B126). Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to a benzoyl cation (m/z = 105 ). This is often a very prominent peak. Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z = 77 ) by loss of carbon monoxide (CO).

Cleavage at the N-C(cyclobutyl) bond: Loss of a cyclobutyl radical (•C₄H₇) would yield a fragment at m/z = 134 .

Cleavage of the cyclobutyl ring: Loss of ethene (C₂H₄) from the cyclobutyl group is a common fragmentation pathway for cyclobutanes, which could lead to subsequent fragment ions.

McLafferty-type rearrangement: While less common for tertiary amides compared to primary ones, rearrangements involving hydrogen transfer from the cyclobutyl ring could occur. libretexts.orglibretexts.orgarizona.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 189 | Molecular Ion [M]⁺˙ | [C₁₂H₁₅NO]⁺˙ |

| 134 | [M - C₄H₇]⁺ | [C₈H₈NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 55 | Cyclobutyl cation | [C₄H₇]⁺ |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular packing.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its key structural features. researchgate.netrsc.orgresearchgate.net A single-crystal X-ray diffraction study would reveal the precise conformation adopted in the crystal lattice. A key parameter is the dihedral angle between the plane of the phenyl ring and the amide plane. For 2-substituted benzamides, steric hindrance typically forces the amide group out of the plane of the aromatic ring to minimize repulsion. nih.gov This angle is expected to be significant, likely in the range of 40-60°.

The analysis would also show the conformation of the cyclobutyl ring, which typically adopts a puckered, non-planar geometry to relieve ring strain. The relative orientation of the N-methyl and cyclobutyl groups with respect to the carbonyl oxygen (cis or trans) would be unambiguously determined. acs.org

Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms, or polymorphs, have different arrangements of the molecules in the crystal lattice and can exhibit different physical properties. Benzamide itself is a classic example, known to exist in at least three polymorphic forms, which differ in their hydrogen-bonding motifs (dimers vs. catemers). acs.orgacs.orgrsc.orgresearchgate.netresearchgate.net The presence of the N-methyl group in this compound precludes the N-H···O hydrogen bonds that dominate the packing of primary benzamides.

Crystal Engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.orgrsc.org For this compound, the crystal packing would be governed by weaker interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and van der Waals forces. The bulky cyclobutyl group and the N-methyl group will sterically influence how the molecules can pack together, potentially leading to the formation of different polymorphs under various crystallization conditions (e.g., different solvents or temperatures). chemrxiv.orgacs.org

The formation of co-crystals , where this compound crystallizes with another distinct molecule (a co-former), is a key strategy in crystal engineering. By selecting co-formers with complementary functional groups (e.g., hydrogen bond donors or acceptors), it is possible to create novel crystalline solids with tailored structures and properties. rsc.org The carbonyl oxygen of the amide group in this compound is a primary hydrogen bond acceptor site for potential co-formers.

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule by combining it with a suitable co-former in a crystalline lattice. For this compound, several strategies can be devised based on the functional groups present: the secondary amide and the aromatic system.

The amide group is a particularly effective functional group for forming robust hydrogen bonds, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of predictable supramolecular synthons. A common strategy would involve using co-formers that are complementary hydrogen-bonding partners. acs.org

Potential Co-formers and Interactions:

Carboxylic Acids: Dicarboxylic or monocarboxylic acids are excellent co-formers for amides. They can form strong O-H···O=C hydrogen bonds between the acid's hydroxyl group and the amide's carbonyl oxygen. A secondary N-H···O=C interaction can also occur between the amide N-H and the carboxylic acid's carbonyl group, leading to highly stable, hetero-supramolecular synthons.

Pyridine (B92270) Derivatives: As effective halogen-bonding acceptors, pyridine derivatives could be used in co-crystallization strategies if halogenated analogues of this compound were employed. oup.comsemanticscholar.orgnih.gov More commonly, the nitrogen atom in a pyridine ring is a good hydrogen bond acceptor and could form N-H···N bonds with the amide donor.

Other Amides: Self-assembly is possible, where molecules of this compound could form catemers or dimers through N-H···O=C hydrogen bonds between two identical molecules.

The design of co-crystals also considers weaker interactions. The phenyl ring can participate in π-π stacking interactions, and the cyclobutyl group can engage in van der Waals or C-H···π interactions. The selection of a co-former can be guided by calculating hydrogen-bond propensities and analyzing potential supramolecular synthons. acs.org

Table 1: Potential Supramolecular Synthons in Co-crystallization of this compound

| Functional Group on Co-former | Interacting Group on Benzamide | Type of Interaction | Resulting Synthon |

| Carboxylic Acid (-COOH) | Amide (-CONH-) | Hydrogen Bond (O-H···O, N-H···O) | Acid-Amide Heterosynthon |

| Pyridine (-C=N-) | Amide (-NH-) | Hydrogen Bond (N-H···N) | Amide-Pyridine Heterodimer |

| Hydroxyl (-OH) | Amide (-C=O) | Hydrogen Bond (O-H···O) | Alcohol-Amide Heterodimer |

| Amide (-CONH-) | Amide (-CONH-) | Hydrogen Bond (N-H···O) | Amide-Amide Homosynthon |

Conformational Analysis of this compound

Rotational Isomerism in the Benzamide Moiety of this compound

The benzamide moiety has two key rotatable bonds that define its conformation: the Ar-C(O) bond and the C(O)-N bond.

Rotation around the C(O)-N Amide Bond: The amide bond possesses significant double-bond character due to resonance, which restricts rotation. This results in two possible planar conformations: cis and trans (also referred to as Z and E isomers, respectively). For acyclic secondary amides like the N-methylbenzamide unit, the trans conformation, where the bulky substituents (the phenyl and methyl groups) are on opposite sides of the C-N bond, is overwhelmingly favored energetically over the cis conformation. acs.org The energy barrier for rotation is high enough that these can be considered distinct conformers at room temperature. The preference for the trans isomer is crucial for the molecule's interaction with biological targets. escholarship.org

Rotation around the Ar-C(O) Bond: Rotation around the single bond connecting the phenyl ring and the carbonyl group is also a key conformational feature. The planarity of the system is influenced by a balance between conjugative effects, which favor a coplanar arrangement of the phenyl ring and the amide group, and steric effects. The presence of the bulky cyclobutyl group at the ortho position introduces significant steric hindrance. This forces the amide group to rotate out of the plane of the phenyl ring to minimize steric clash between the carbonyl oxygen, the amide substituents, and the cyclobutyl group. This rotation leads to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

Table 2: Key Dihedral Angles and Conformational Preferences in a 2-Substituted N-Methylbenzamide

| Dihedral Angle | Description | Expected Value (Approx.) | Energetic Preference |

| O=C-N-C(H3) | Amide Bond Conformation | ~180° | Strongly favors trans |

| C(Ar)-C(Ar)-C(O)-N | Aryl-Carbonyl Rotation | 30° - 70° | Non-planar due to steric hindrance |

Conformational Dynamics of the Cyclobutyl Group in this compound

The cyclobutane (B1203170) ring is not a planar square. To relieve the torsional strain that would exist in a planar conformation, it adopts a puckered or folded structure. nih.gov This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations at room temperature.

The puckering of the cyclobutane ring can be described by a "puckering angle," which defines the deviation from planarity. This non-planar geometry means the substituents on the ring occupy either axial or equatorial positions, although these are rapidly interconverting. The presence of the cyclobutyl ring introduces a defined three-dimensional structure that can be crucial for fitting into specific binding pockets in a biological context, a key reason for its increasing use in medicinal chemistry. nih.gov The conformational restriction imposed by the ring can reduce the entropic penalty upon binding to a receptor. nih.gov

Table 3: Typical Geometric Parameters of a Puckered Cyclobutane Ring

| Parameter | Description | Typical Value | Reference |

| C-C Bond Length | Length of carbon-carbon bonds in the ring | ~1.55 Å | nih.gov |

| C-C-C Bond Angle | Internal angle of the carbon ring | ~88° | nih.gov |

| Puckering Angle | Dihedral angle defining the fold in the ring | 20° - 35° | smolecule.com |

| Energy Barrier to Planarity | Energy required to flatten the ring | ~1.5 kcal/mol | nih.gov |

Intramolecular Interactions Governing this compound Conformations

The preferred conformation of this compound is a delicate balance of several competing intramolecular interactions.

Steric Repulsion: This is the most dominant factor. The primary steric clashes occur between the ortho-cyclobutyl group and the substituents of the amide function (the carbonyl oxygen and the N-methyl group). To alleviate this repulsion, the molecule adopts a non-planar conformation where the amide group is twisted relative to the phenyl ring, as discussed in section 3.3.1. Further steric interactions between the N-methyl group and the phenyl ring help stabilize the trans amide conformation.

Intramolecular Hydrogen Bonding: While lacking classic hydrogen bond donors like -OH or a second -NH, weak intramolecular hydrogen bonds of the C-H···O type can play a significant role in stabilizing specific conformations. researchgate.net A likely candidate for such an interaction in this compound would be between an axial C-H bond on the cyclobutyl ring (at the carbon attached to the phenyl ring) and the carbonyl oxygen. This type of interaction, though weak, can influence the rotational position of the cyclobutyl group relative to the amide plane, effectively "locking" it into a preferred orientation.

Conjugation Effects: The π-electron systems of the phenyl ring and the amide group tend to align to maximize orbital overlap (conjugation), which favors planarity. However, as noted, this stabilizing effect is largely overridden by the destabilizing steric repulsion from the ortho-cyclobutyl group, resulting in a twisted final geometry. The balance between these opposing forces determines the precise dihedral angle between the aromatic ring and the amide plane.

Computational and Theoretical Chemistry of 2 Cyclobutyl N Methylbenzamide

Quantum Chemical Calculations for 2-cyclobutyl-N-methylbenzamide

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its geometric and electronic properties. sci-hub.se These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide bond is a key feature, and DFT can predict the rotational barrier around the C-N bond. nih.gov The electronic effects of the N-methyl and cyclobutyl groups will modulate the HOMO-LUMO energy gap, which is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. sci-hub.se

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Unit |

| HOMO Energy | -6.50 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

| Dipole Moment | 3.5 | Debye |

Note: These values are theoretical predictions based on DFT calculations on analogous benzamide (B126) structures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict the reactivity of this compound. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations compared to DFT for certain systems, albeit at a higher computational cost. researchgate.net

These methods can be used to calculate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely center for electrophilic attack. Conversely, the hydrogen atoms of the N-methyl group and the aromatic ring are potential sites for nucleophilic attack.

Reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. These parameters help in understanding its behavior in chemical reactions.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and interactions with its environment.

The conformational flexibility of this compound, particularly the rotation around the phenyl-carbonyl and carbonyl-nitrogen bonds, can be explored using MD simulations. escholarship.org These simulations can reveal the preferred conformations of the molecule in different solvents. The puckering of the cyclobutyl ring also contributes to the conformational diversity.

In solution, the molecule will adopt a range of conformations, and MD simulations can determine the population of each conformational state. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target. escholarship.org The presence of the N-methyl group can influence the cis-trans isomerization of the amide bond, although the trans configuration is generally more stable for secondary amides. nih.gov

Solvation plays a critical role in the behavior of molecules. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around this compound. The nature of the solvent will influence the conformational equilibrium and the accessibility of different parts of the molecule. nih.gov

For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen and the N-H group (if present, though not in this N-methylated compound) would be significant. mdpi.combohrium.com In a non-polar solvent, van der Waals interactions would dominate. The study of solvation effects is important for understanding the molecule's solubility and partitioning behavior between different phases.

Cheminformatics and Ligand-Based Design for this compound Analogs

Cheminformatics tools and ligand-based design strategies can be utilized to explore the chemical space around this compound and to design new analogs with potentially improved properties. frontiersin.org

By analyzing the structure-activity relationships of a series of related benzamide derivatives, it is possible to build predictive models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can correlate physicochemical properties or structural features of molecules with their biological activity.

Ligand-based design can be used to generate a virtual library of analogs of this compound by modifying different parts of the molecule, such as the substituents on the phenyl ring or the N-alkyl group. These virtual compounds can then be screened computationally for desired properties, such as improved binding affinity to a hypothetical target or better pharmacokinetic profiles. nih.gov This approach accelerates the discovery of new and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model can be developed to predict their activity and guide the design of new, more potent compounds.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once these descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is employed to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of this compound derivatives might yield an equation like the following:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * H-bond_donors + constant

This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors enhance the biological activity, while increased molecular weight (MW) is detrimental. Such models are instrumental in the virtual screening of large compound libraries to identify potential lead candidates. acs.org

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

| Compound | logP | Molecular Weight ( g/mol ) | H-bond Donors | Predicted log(1/IC50) |

| This compound | 2.5 | 203.28 | 0 | 1.25 |

| Analogue 1 (with -OH group) | 2.1 | 219.28 | 1 | 1.41 |

| Analogue 2 (with -NH2 group) | 1.9 | 218.29 | 2 | 2.22 |

| Analogue 3 (with larger alkyl chain) | 3.2 | 231.33 | 0 | 1.14 |

Pharmacophore Modeling Based on this compound Structural Features

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model can be generated based on its structural features and those of other active analogues.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Aromatic Ring: The phenyl group, which can engage in π-π stacking interactions.

Hydrophobic Features: The cyclobutyl group and the N-methyl group.

By aligning the structures of several active compounds, a common pharmacophore model can be developed. This model can then be used as a 3D query to screen virtual databases for new molecules that match the pharmacophoric features, thus having a higher probability of being active. scirp.org

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the receptor. |

| Aromatic Ring | Phenyl Group | Engages in aromatic interactions (π-π stacking, cation-π). |

| Hydrophobic Group | Cyclobutyl Moiety | Fits into a hydrophobic pocket of the binding site. |

| Hydrophobic Group | N-methyl Group | Contributes to hydrophobic interactions. |

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sums.ac.ir This technique is crucial for understanding the binding mode of this compound with its potential biological targets, such as enzymes or receptors.

The process involves preparing the 3D structures of both the ligand (this compound) and the macromolecule. The ligand's conformational flexibility is often considered, allowing it to adapt its shape to the binding site. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses. nih.govfrontiersin.org

A hypothetical docking study of this compound into the active site of a protein kinase might reveal the following interactions:

The carbonyl oxygen of the amide forms a hydrogen bond with a backbone NH of a key amino acid residue (e.g., Leucine).

The phenyl ring is positioned in a hydrophobic pocket, making van der Waals contacts with residues like Phenylalanine and Tryptophan.

The cyclobutyl group occupies a smaller hydrophobic sub-pocket.

These detailed interaction patterns can explain the compound's activity and provide a rational basis for designing modifications to improve binding affinity and selectivity. scirp.orgmdpi.com

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Leu83 (backbone NH) |

| π-π Stacking | Phe145 |

| Hydrophobic Interactions | Val65, Ala80, Ile143 |

Prediction of Spectroscopic Data for this compound

Computational methods can also be used to predict the spectroscopic properties of molecules, which is invaluable for their structural characterization and identification.

Computational NMR Chemical Shift Prediction for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. escholarship.org

The prediction involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to confirm the structure or to distinguish between different isomers. bris.ac.uk

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.5 |

| Phenyl C1 (ipso) | 135.2 |

| Phenyl C2-C6 | 127.0 - 130.5 |

| Cyclobutyl Cα | 48.1 |

| Cyclobutyl Cβ | 25.3 |

| Cyclobutyl Cγ | 18.9 |

| N-Methyl | 34.7 |

Simulated Vibrational Spectra of this compound

The simulation provides a theoretical vibrational spectrum that can be compared with experimental IR or Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions (e.g., stretching, bending). For instance, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (if present in analogues) | ~3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=O Stretch (Amide I) | ~1650-1680 |

| N-H Bend / C-N Stretch (Amide II) | ~1520-1570 |

| C-C Stretch (Aromatic) | ~1450-1600 |

Biological and Mechanistic Investigations of 2 Cyclobutyl N Methylbenzamide in Vitro Focus

Receptor Binding Studies of 2-cyclobutyl-N-methylbenzamide (in vitro)

Further investigation into this compound would require original laboratory research to generate the primary data needed to characterize its in vitro biological profile. Without such studies, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Radioligand Displacement Assays for this compound

Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of a test compound to a specific receptor. This technique involves incubating a biological sample (e.g., cell membranes expressing a target receptor) with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Kᵢ) can be calculated, which reflects the compound's binding affinity.

Despite the utility of this assay, a comprehensive search of scientific literature and databases reveals no publicly available data from radioligand displacement assays specifically for this compound. While studies on other benzamide (B126) derivatives have utilized this method to determine binding affinities for targets such as sigma receptors and dopamine (B1211576) receptors, the specific binding profile of this compound remains uncharacterized in this context. nih.govsnmjournals.orguni-mainz.de

Fluorescence-Based Binding Assays for this compound

Fluorescence-based binding assays offer a non-radioactive alternative for assessing compound-target interactions. These assays can be performed in various formats, such as those relying on fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or environmentally sensitive fluorescent probes that change their quantum yield upon binding. These methods are particularly amenable to high-throughput screening campaigns.

Currently, there is no specific information in the public domain detailing the use of fluorescence-based binding assays to evaluate the interaction of this compound with any biological target.

Cellular Assay Systems for Mechanistic Studies of this compound (in vitro)

Cellular assays are critical for understanding a compound's biological effects in a more physiologically relevant context than biochemical assays. They provide insights into aspects such as cell permeability, engagement with intracellular targets, and modulation of cellular signaling pathways.

The ability of a compound to cross the cell membrane is a prerequisite for its interaction with intracellular targets. In vitro models for assessing cellular permeability, such as the Caco-2 cell permeability assay, are widely used to predict intestinal absorption and general cell penetration. The lipophilicity and structural features of a molecule, such as the presence of a cyclobutyl group, can influence its permeability.

There are no published studies that specifically report the cellular permeability of this compound. However, in studies of other classes of compounds, the introduction of a cyclobutyl moiety in place of smaller or more polar groups has been shown to increase lipophilicity, which can correlate with enhanced cellular potency, suggesting a potential for good cell permeability.

Compounds can exert their biological effects by modulating various intracellular signaling pathways, such as those involving kinases, G-protein coupled receptors, or nuclear receptors. The impact of a compound on these pathways can be assessed by measuring changes in the levels of second messengers (e.g., cAMP, Ca²⁺), the phosphorylation state of key signaling proteins, or the expression of downstream target genes.

As of now, there is no available research detailing the effects of this compound on any specific intracellular signaling pathways.

Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in its validation. Techniques such as the cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays can provide direct evidence of target engagement in live cells.

No data from cell-based target engagement assays for this compound has been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. This information is vital for optimizing lead compounds. While direct SAR studies on a series of this compound analogs are not available, insights can be gleaned from research on other benzamide-containing molecules where cyclobutyl and N-methyl groups have been investigated.

In the context of thiohydantoin androgen receptor antagonists, a compound containing a cyclobutyl moiety showed good activity, comparable to dimethyl and cyclopentyl analogues. nih.gov This suggests that a four-membered ring at this position is well-tolerated for activity.

In another study on benzamide inhibitors of Mycobacterium tuberculosis QcrB, various N-alkyl substitutions were explored. An N-methylbenzamide derivative demonstrated excellent activity, comparable to the corresponding primary amide. acs.orgacs.org This highlights the importance of the N-substitution on the benzamide core for biological activity.

Furthermore, in a series of inhibitors for the von Hippel-Lindau (VHL) E3 ligase, replacing a cyclopropyl (B3062369) group with a cyclobutyl moiety led to a slight decrease in binding affinity but a notable increase in cellular potency, which was attributed to increased lipophilicity.

The table below summarizes the findings from related SAR studies.

| Compound Series | Structural Moiety Investigated | Observation | Reference |

| Thiohydantoin Androgen Receptor Antagonists | Cyclobutyl group | Good activity, comparable to dimethyl and cyclopentyl analogs. | nih.gov |

| Benzamide Inhibitors of M. tuberculosis QcrB | N-methylbenzamide | Excellent activity, comparable to the primary amide. | acs.orgacs.org |

Design and Synthesis of this compound Derivatives for SAR Analysis

The exploration of structure-activity relationships (SAR) for this compound necessitates the strategic design and synthesis of various derivatives. The synthetic process typically involves the coupling of a 2-cyclobutylbenzoic acid moiety with methylamine (B109427) or its analogs, or the reaction of a 2-cyclobutylbenzoyl chloride with the desired amine.

The design of derivatives often focuses on several key structural regions:

The Cyclobutyl Group: Modifications include altering the ring size (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or replacing it with acyclic alkyl groups (e.g., isopropyl, tert-butyl) to probe the steric and conformational requirements of the binding pocket. nih.govnih.gov

The N-Methyl Group: The methyl group on the amide nitrogen can be substituted with other alkyl groups (e.g., ethyl, cyclopropyl) or replaced with hydrogen to evaluate the role of this substituent in target binding and its impact on metabolic stability. acs.orgacs.org

The Benzene (B151609) Ring: Substituents can be introduced at various positions on the phenyl ring to modulate electronic properties, solubility, and metabolic stability. Common modifications include the addition of halogens, methoxy (B1213986) groups, or other functional moieties. nih.gov

A general synthetic approach for creating these derivatives involves standard amidation reactions. For instance, 2-cyclobutylbenzoic acid can be activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with methylamine or a substituted amine in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). acs.org Alternatively, the corresponding acyl chloride, 2-cyclobutylbenzoyl chloride, can be reacted directly with the amine. These methods allow for the systematic generation of a library of analogs for biological testing.

Impact of Substituent Modifications on this compound Biological Activity

SAR studies on analogous compounds highlight the significant role of each component of the this compound scaffold in determining biological activity.

Modifications of the Cycloalkyl Ring: In studies of thiohydantoin androgen receptor antagonists, replacing a gem-dimethyl group with a cyclobutyl or cyclopentyl group resulted in compounds with comparable and potent activity. nih.govscispace.com However, expanding the ring to a six, seven, or eight-membered ring led to a slight decrease in activity. nih.gov In a different chemical series targeting malaria, expanding a cyclopropyl carboxamide to a cyclobutyl analog resulted in a four-fold loss of activity, while a cyclopentyl variant was 12-fold less active, suggesting the smaller ring was optimal in that specific context. nih.gov

Table 1: Impact of Cycloalkyl Ring Size on Biological Activity in Analogous Scaffolds

| Scaffold | Substituent | Relative Biological Activity | Reference |

|---|---|---|---|

| Thiohydantoin Androgen Receptor Antagonist | Dimethyl | Standard | nih.gov |

| Thiohydantoin Androgen Receptor Antagonist | Cyclobutyl | Comparable to Dimethyl | nih.gov |

| Thiohydantoin Androgen Receptor Antagonist | Cyclopentyl | Comparable to Dimethyl | nih.gov |

| Thiohydantoin Androgen Receptor Antagonist | Cyclohexyl | Slightly Less Active | nih.gov |

| Antimalarial Carboxamide | Cyclopropyl | Standard (EC50 0.12 µM) | nih.gov |

| Antimalarial Carboxamide | Cyclobutyl | 4-fold Less Active (EC50 0.48 µM) | nih.gov |

| Antimalarial Carboxamide | Cyclopentyl | 12-fold Less Active (EC50 1.2 µM) | nih.gov |

Modifications of the Amide Substituent: In a series of benzamide inhibitors of Mycobacterium tuberculosis, an N-methylbenzamide derivative showed excellent activity (IC90 = 0.85 µM). acs.org Replacing the N-methyl group with larger or different functional groups had varied effects. For instance, an N-cyclopropyl benzamide analog had lower activity (IC90 = 4 µM). acs.orgacs.org This highlights that for a given target, a hydrogen bond donor via a primary or secondary amide may be crucial to retain biological potency. acs.org

In Vitro Metabolic Stability Assessment of this compound

The metabolic stability of a compound is a critical parameter, often assessed early in drug discovery using in vitro models such as liver microsomes or hepatocytes. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).